Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 1-position, and a trifluoromethyl group at the 2-position. This compound is of interest due to its unique combination of substituents, which impart distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives. The chloromethyl group can be introduced via the Blanc chloromethylation reaction, which involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst . The ethyl group can be introduced through a Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reactions are carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is particularly reactive towards nucleophiles, leading to substitution reactions that can form a variety of products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Electrophilic Aromatic Substitution: Reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Products include benzyl alcohols, benzyl amines, and benzyl cyanides.
Electrophilic Aromatic Substitution: Products include nitrobenzene derivatives, sulfonated benzene derivatives, and halogenated benzene derivatives.
Oxidation and Reduction: Products include carboxylic acids, alcohols, and alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions.
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The ethyl and trifluoromethyl groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: Similar in having a trifluoromethyl group but lacks the chloromethyl and ethyl groups.
Benzyl Chloride: Contains a chloromethyl group but lacks the trifluoromethyl and ethyl groups.
Chlorobenzene: Contains a chlorine atom but lacks the trifluoromethyl, chloromethyl, and ethyl groups.
Uniqueness
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- is unique due to the combination of its substituents, which impart distinct chemical reactivity and physical properties.
Eigenschaften
Molekularformel |
C10H10ClF3 |
---|---|
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-2-8-4-3-7(6-11)5-9(8)10(12,13)14/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
CBNYKGHMLQNGKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.